molecular formula C21H14N2O8 B4921121 5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid

5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid

Cat. No.: B4921121
M. Wt: 422.3 g/mol
InChI Key: NWFLFNQFTAZYPQ-UHFFFAOYSA-N
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Description

5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with nitrophenoxy and carbonyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions One common method includes the nitration of phenol to form 4-nitrophenol, followed by its reaction with 3-aminobenzoic acid to introduce the amide linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents.

Major Products

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the carbonyl and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    tert-Butyl carbamate: A carbamate derivative with similar functional groups.

Properties

IUPAC Name

5-[[3-(4-nitrophenoxy)benzoyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O8/c24-19(22-15-9-13(20(25)26)8-14(10-15)21(27)28)12-2-1-3-18(11-12)31-17-6-4-16(5-7-17)23(29)30/h1-11H,(H,22,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFLFNQFTAZYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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